molecular formula CHCl2FO2S B3277076 Chlorofluorometanesulfonyl chloride CAS No. 65269-92-3

Chlorofluorometanesulfonyl chloride

Cat. No. B3277076
CAS RN: 65269-92-3
M. Wt: 166.99 g/mol
InChI Key: DKOVJPMKFAXRMD-UHFFFAOYSA-N
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Description

Chlorofluorometanesulfonyl chloride is a chemical compound with the CAS number 65269-92-3 . Its molecular formula is CHCl2FO2S .

Scientific Research Applications

Environmental Degradation Studies

Chlorofluoromethanesulfonyl chloride (CF3SO2Cl) has been investigated for its role in environmental science, particularly in the degradation of persistent organic pollutants. A study focused on the degradation of perfluorooctanoic acid using UV-persulfate process highlighted the impact of chloride and carbonate species on the degradation efficiency, with CF3SO2Cl playing a critical role in the formation of chlorate as a by-product (Qian et al., 2016).

Organic Synthesis Applications

CF3SO2Cl has been extensively applied in organic synthesis, demonstrating versatility in forming various chemical bonds. It is used for trifluoromethylation, trifluoromethylsulfenylation, trifluoromethylsulfinylation, sulfonylation, and chlorination reactions. This reagent has unique properties allowing it to react under both reductive and oxidative conditions, proving essential for electrophilic chlorination and enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).

Analytical Chemistry

In analytical chemistry, CF3SO2Cl has contributed to the development of methods for analyzing sulfonylureas, a class of herbicides, by capillary electrophoresis. This application underscores the compound's utility in enhancing the selectivity and efficiency of separation processes (El-Debs et al., 2014).

Synthesis of Complex Organic Molecules

The synthesis of functional aromatic multisulfonyl chlorides, including those containing acetophenone and sulfonyl chloride groups, illustrates the role of CF3SO2Cl in constructing complex organic molecules. These multisulfonyl chlorides serve as building blocks for dendritic and other sophisticated organic structures, showcasing the chemical's applicability in advanced synthetic strategies (Percec et al., 2001).

Peptidomimetics Building Blocks

CF3SO2Cl has been employed in the synthesis of peptidosulfonamide peptidomimetics, acting as a precursor for N-phthalimido β-aminoethanesulfonyl chlorides. This application is pivotal in the synthesis of new peptidosulfonamide building blocks, demonstrating the compound's importance in peptide chemistry (Humljan & Gobec, 2005).

Environmental Toxicology

The use of CF3SO2Cl in environmental toxicology studies, particularly in the degradation of perfluoroalkyl substances, has been explored. These studies offer insights into the compound's potential for remediating water contaminants, highlighting its application in addressing environmental pollution (Bruton & Sedlak, 2018).

Future Directions

While specific future directions for Chlorofluorometanesulfonyl chloride are not mentioned in the search results, advancements in related fields such as the development of desalination membranes by interfacial polymerization and the exploration of MXenes, a family of 2D transition metal carbides, nitrides, and carbonitrides , suggest potential areas of future research and application.

properties

IUPAC Name

chloro(fluoro)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHCl2FO2S/c2-1(4)7(3,5)6/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOVJPMKFAXRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHCl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorofluorometanesulfonyl chloride
Reactant of Route 2
Chlorofluorometanesulfonyl chloride
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Chlorofluorometanesulfonyl chloride
Reactant of Route 4
Chlorofluorometanesulfonyl chloride
Reactant of Route 5
Chlorofluorometanesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Chlorofluorometanesulfonyl chloride

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